5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro, fluorobenzyl, and sulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Introduction of the Chloro and Fluorobenzyl Groups: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorophenylamine and 4-fluorobenzyl chloride can be used as starting materials.
Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethylaniline
- 4-chloro-4’-fluorobenzophenone
- 4-chlorothiophenol
- p-chlorobenzylamine
Uniqueness
Compared to similar compounds, 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring and the specific arrangement of chloro, fluorobenzyl, and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H12Cl2FN3OS |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3OS/c19-12-3-7-14(8-4-12)23-17(25)16-15(20)9-22-18(24-16)26-10-11-1-5-13(21)6-2-11/h1-9H,10H2,(H,23,25) |
InChI Key |
OZOXYXWYWPXAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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